
(1-ethyl-2-sulfanyl-1H-imidazol-5-yl)methanol
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Overview
Description
(1-ethyl-2-sulfanyl-1H-imidazol-5-yl)methanol is a chemical compound with the molecular formula C6H10N2OS. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is characterized by the presence of an ethyl group at the 1-position, a sulfanyl group at the 2-position, and a hydroxymethyl group at the 5-position of the imidazole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-2-sulfanyl-1H-imidazol-5-yl)methanol can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach is the Grignard reaction, where 2-formyl-1-methyl-1H-imidazole reacts with phenylmagnesium bromide to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-2-sulfanyl-1H-imidazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
(1-ethyl-2-sulfanyl-1H-imidazol-5-yl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1-ethyl-2-sulfanyl-1H-imidazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. The imidazole ring can interact with metal ions, affecting metalloprotein function .
Comparison with Similar Compounds
Similar Compounds
(1-methyl-2-sulfanyl-1H-imidazol-5-yl)methanol: Similar structure with a methyl group instead of an ethyl group.
(1-ethyl-2-sulfanyl-1H-imidazol-4-yl)methanol: Similar structure with the hydroxymethyl group at the 4-position.
Uniqueness
(1-ethyl-2-sulfanyl-1H-imidazol-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-ethyl-4-(hydroxymethyl)-1H-imidazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2OS/c1-2-8-5(4-9)3-7-6(8)10/h3,9H,2,4H2,1H3,(H,7,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGDGGYXZKWDFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CNC1=S)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629365 |
Source
|
Record name | 1-Ethyl-5-(hydroxymethyl)-1,3-dihydro-2H-imidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90629365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98412-27-2 |
Source
|
Record name | 1-Ethyl-5-(hydroxymethyl)-1,3-dihydro-2H-imidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90629365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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